molecular formula C19H18N2S B15348290 N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline CAS No. 65913-06-6

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline

Cat. No.: B15348290
CAS No.: 65913-06-6
M. Wt: 306.4 g/mol
InChI Key: LQDXAYSBJILENR-UHFFFAOYSA-N
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Description

This compound is a tetrahydrobenzo[d]thiazole derivative featuring a phenyl-substituted thiazolidine ring fused to a cyclohexene moiety. Its structure combines a planar aromatic aniline group with a partially saturated bicyclic system, conferring unique electronic and steric properties.

Properties

CAS No.

65913-06-6

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine

InChI

InChI=1S/C19H18N2S/c1-3-9-15(10-4-1)20-19-21(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-6,9-12H,7-8,13-14H2

InChI Key

LQDXAYSBJILENR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives with Thiosemicarbazides

A widely employed route for tetrahydrobenzothiazoles involves the cyclocondensation of cyclic ketones with thiosemicarbazides. For N-(3-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline, this would entail reacting 3-phenylcyclohexan-1-one with 4-phenylthiosemicarbazide under acidic conditions.

Mechanism :

  • Formation of the thiosemicarbazone intermediate : The ketone undergoes nucleophilic attack by the thiosemicarbazide’s amino group, forming a Schiff base.
  • Cyclization : Intramolecular nucleophilic substitution by the sulfur atom displaces ammonia, forming the thiazolidine ring.

Optimization :

  • Solvent : Ethanol or methanol facilitates proton transfer, while acetic acid catalyzes imine formation.
  • Temperature : Reflux conditions (78–100°C) are typical, with reaction times ranging from 6–12 hours.

Yield : Analogous syntheses report yields of 70–85% after recrystallization from ethanol or methanol.

Ring-Opening and Refunctionalization of Benzothiazole Precursors

An alternative approach modifies pre-formed benzothiazoles. Hydrogenation of the aromatic ring in 2-anilino-3-phenylbenzo[d]thiazole under high-pressure H₂ (5–10 atm) with Raney nickel catalysts produces the tetrahydro derivative.

Challenges :

  • Selectivity : Over-hydrogenation may reduce the thiazole ring, necessitating precise control of H₂ pressure and temperature.
  • Catalyst Deactivation : Sulfur-containing intermediates can poison metal catalysts, requiring excess catalyst or continuous regeneration.

Conditions :

  • Catalyst : 10% Pd/C or Raney Ni (2–5 mol%)
  • Solvent : Ethyl acetate or THF
  • Temperature : 50–80°C for 12–24 hours

Reaction Optimization and Byproduct Analysis

Acid-Catalyzed vs. Base-Mediated Cyclization

Comparative studies of analogous systems reveal critical dependencies on pH:

Condition Acidic (H₂SO₄) Basic (K₂CO₃)
Rate Faster (2–4 h) Slower (6–8 h)
Byproducts Dehydration products Oxidized thiols
Yield 65–75% 55–60%

Base-mediated reactions minimize sulfur oxidation but require anhydrous conditions to prevent hydrolysis of the thiosemicarbazide.

Solvent Effects on Ring Formation

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may lead to solvolysis. Ethanol balances reactivity and stability, as evidenced by:

  • Dielectric Constant (ε) : ε = 24.3 enhances ionic intermediates without degrading the thiazole.
  • Boiling Point : 78°C permits reflux without thermal decomposition.

Structural Characterization and Validation

Spectroscopic Analysis

IR Spectroscopy :

  • C=N Stretch : 1620–1640 cm⁻¹ confirms the imine linkage.
  • C-S-C Absorption : 720–740 cm⁻¹ verifies the thiazole ring.

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.2–7.4 (m, 10H, aromatic H)
  • δ 3.1–3.3 (m, 4H, cyclohexene CH₂)
  • δ 2.6–2.8 (m, 2H, thiazole CH₂)

X-ray Crystallography :
Although no data exists for the title compound, related structures (e.g.,thiadiazoles) exhibit planar thiazole rings with dihedral angles <15° relative to adjacent aryl groups.

Applications and Derivatives

While biological data for this compound is limited, structural analogs demonstrate:

  • Antimicrobial Activity : Thiazolo[4,5-d]pyridazinones inhibit S. aureus (MIC = 8–16 µg/mL).
  • Anti-inflammatory Effects : Triazolothiadiazines reduce COX-2 expression by 40–60% in vitro.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfoxides or sulfones.

  • Reduction: Yielding thiol derivatives.

  • Substitution: Such as electrophilic aromatic substitution reactions, where the phenyl ring is modified.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are frequently used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

  • Substitution: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in the presence of halogenating agents.

Major Products

Depending on the reaction, major products can include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.

Scientific Research Applications

  • Chemistry: As an intermediate in organic synthesis and a ligand in coordination chemistry.

  • Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potentially useful as a lead compound in drug development for treating various diseases.

  • Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

  • Molecular Targets: Interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

  • Pathways Involved: Common pathways include apoptosis induction in cancer cells, enzyme inhibition in microbial pathogens, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline (hereafter referred to as Compound A ) with analogs reported in the literature, focusing on synthetic pathways, electronic properties, and reactivity.

Structural Analogs from Direct Arylation Studies

  • Compound 36 : N-(3-Benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline
    • Key Differences :
  • Lacks the tetrahydrobenzo[d] ring system, reducing steric hindrance and planarity.
  • Compound 37 : N-(3-Benzyl-5-(4-nitrophenyl)thiazol-2(3H)-ylidene)aniline

    • Key Differences :
  • The 4-nitrophenyl group is strongly electron-withdrawing, enhancing electrophilic reactivity at the thiazole ring compared to Compound A 's unsubstituted phenyl group.
  • Reduced solubility in non-polar solvents due to the nitro group .

Electronic and Reactivity Comparison

Property Compound A Compound 36 Compound 37
Aromatic System Partially saturated bicyclic Planar thiazole Planar thiazole
Substituent Effects Electron-neutral (phenyl) Steric hindrance (o-tolyl) Electron-withdrawing (NO₂)
Reactivity Moderate electrophilicity Reduced due to steric effects High electrophilicity
Synthetic Method Not explicitly detailed C-H activation/arylation C-H activation/arylation

Stability and Functionalization

  • Compound A’s tetrahydrobenzo[d] ring enhances stability against ring-opening reactions compared to non-hydrogenated analogs like 36 and 37 .
  • Deprotection steps (e.g., removal of N-protecting groups) for similar thiazolamines (e.g., III.7 ) suggest that Compound A may require tailored conditions to preserve its bicyclic structure during derivatization .

Biological Activity

N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline, with the CAS number 65913-06-6 and molecular formula C19H18N2S, is a compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, including antimalarial, antibacterial, and cytotoxic effects.

PropertyValue
Molecular FormulaC19H18N2S
Molecular Weight306.425 g/mol
DensityNot Available
LogP4.65

Antimalarial Activity

Recent studies have highlighted that thiazole derivatives exhibit significant antimalarial activity. For instance, a structure-activity relationship (SAR) study indicated that modifications to the N-aryl amide group linked to the thiazole ring are crucial for enhancing in vitro activities against Plasmodium falciparum, particularly the chloroquine-sensitive strain 3D7. The results showed that non-bulky electron-withdrawing groups at the ortho position on the phenyl ring significantly improved potency while maintaining low cytotoxicity in HepG2 cell lines .

Antibacterial and Cytotoxic Effects

The compound has also been evaluated for its antibacterial properties. Research indicates that Schiff bases and their metal complexes, which include derivatives similar to this compound, demonstrate a broad spectrum of biological activities including enzyme inhibition and cytotoxicity against various cancer cell lines .

In particular, compounds derived from thiazole structures have shown promise as inhibitors of alkaline phosphatase and exhibit potential in treating conditions like diabetes and cancer due to their cytotoxic effects .

Case Studies

  • Antimalarial Screening : A study on thiazole analogs revealed that specific structural modifications led to compounds with high antimalarial potency. These modifications included the incorporation of small atoms such as hydrogen or fluorine at specific positions on the phenyl rings, enhancing their efficacy against malaria parasites .
  • Cytotoxicity Assessment : A series of thiazole derivatives were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity towards normal cells. This suggests potential for development as anticancer agents .

Q & A

Q. How can researchers confirm the structural identity of N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline experimentally?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} to verify the aromatic protons and carbons in the phenyl and tetrahydrobenzo[d]thiazole moieties. For example, the thiazole ring protons typically resonate between δ 6.5–7.5 ppm, while aliphatic protons in the tetrahydrobenzo ring appear at δ 1.5–3.0 ppm .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., m/z 349 for the parent compound) and fragmentation patterns to validate the molecular formula.
  • InChI/SMILES Validation : Cross-reference computed identifiers (e.g., InChI=1S/C17H16N2O2S...) with experimental data from PubChem or other reliable databases .

Q. What synthetic routes are commonly used to prepare tetrahydrobenzo[d]thiazole derivatives like this compound?

Methodological Answer:

  • Cyclocondensation Reactions : React 2-aminothiophenol derivatives with ketones or aldehydes under acidic conditions to form the tetrahydrobenzo[d]thiazole core .
  • Diazonium Coupling : For introducing aryl substituents, use diazonium salts (e.g., benzenediazonium chloride) in cold ethanol with sodium hydroxide to form hydrazones or imine linkages .
  • Recrystallization : Purify the product using ethanol or methanol, as demonstrated in similar syntheses of thiazole derivatives (yields ~70–80%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s binding affinity in biological targets?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2_2, -CF3_3) or electron-donating (e.g., -OCH3_3, -CH3_3) groups on the phenyl ring. Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs. For example, methoxy groups may enhance π-π stacking with hydrophobic pockets, while nitro groups could disrupt hydrogen bonding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time, solvent controls) across studies. For example, discrepancies in IC50_{50} values may arise from variations in DMSO concentration .
  • Meta-Analysis : Compare data from multiple sources (e.g., enzymatic vs. cell-based assays) to identify context-dependent activity. Use statistical tools like ANOVA to validate significance .

Q. What strategies optimize the enantiomeric purity of chiral analogs of this compound?

Methodological Answer:

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. For example, lipase-catalyzed synthesis (e.g., using Candida antarctica lipase B) can yield enantiopure derivatives (>99% ee) .
  • Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., BINOL-based ligands) during key steps like imine formation or cyclization .

Q. How do polymorphic forms or solvates of this compound affect its physicochemical properties?

Methodological Answer:

  • X-ray Crystallography : Characterize polymorphs (e.g., hairpin-like vs. stretched structures) to correlate packing motifs with solubility or stability. For example, hydrogen-bonded dimers in sulfonamide analogs reduce dissolution rates .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions. Solvates (e.g., DMSO adducts) often exhibit distinct thermal profiles compared to anhydrous forms .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ or radiometric 33P^{33} \text{P}-ATP assays to measure inhibition of kinases like EGFR or BRAF. Include positive controls (e.g., staurosporine) and dose-response curves (e.g., 0.1–10 µM) .
  • Cell Viability Testing : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to correlate kinase inhibition with antiproliferative effects. Ensure IC50_{50} values are normalized to solvent-only controls .

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